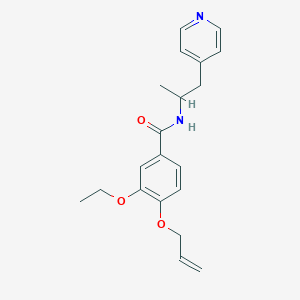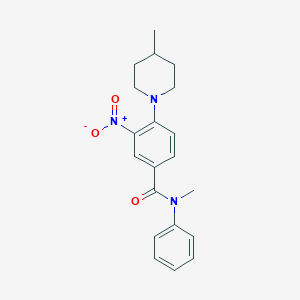
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide
描述
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment, neurological disorders, and pain management. In
科学研究应用
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to protect against neuronal cell death and improve cognitive function in animal models. Furthermore, this compound has been studied for its potential use as a pain management medication. It has been shown to reduce pain in animal models of neuropathic pain.
作用机制
The mechanism of action of 4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide involves the inhibition of several signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the JAK/STAT pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal models of neurological disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function. Furthermore, this compound has been shown to reduce pain in animal models of neuropathic pain.
实验室实验的优点和局限性
One advantage of using 4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide in lab experiments is its ability to inhibit multiple signaling pathways. This can be useful in studying the effects of these pathways on various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for research on 4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide. One area of research is the development of more potent and selective inhibitors of specific signaling pathways. Another area of research is the investigation of the potential use of this compound in combination with other drugs for cancer treatment. Furthermore, more studies are needed to determine the potential side effects and safe dosage of this compound in humans.
Conclusion
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide is a chemical compound that has shown promise in a variety of scientific research applications. Its ability to inhibit multiple signaling pathways makes it a potentially useful tool for studying various biological processes. However, further research is needed to determine its safety and potential side effects in humans. Overall, this compound represents an exciting area of research with potential applications in cancer treatment, neurological disorders, and pain management.
属性
IUPAC Name |
3-ethoxy-4-prop-2-enoxy-N-(1-pyridin-4-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-12-25-18-7-6-17(14-19(18)24-5-2)20(23)22-15(3)13-16-8-10-21-11-9-16/h4,6-11,14-15H,1,5,12-13H2,2-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAKQWBRYYFZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)CC2=CC=NC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(allyloxy)-3-ethoxy-N-(1-methyl-2-pyridin-4-ylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4141535.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4141542.png)
methanol](/img/structure/B4141545.png)
![N-benzyl-2-{[({4-ethyl-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141546.png)
![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141569.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)
![10-[4-(methoxycarbonyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4141600.png)

![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)